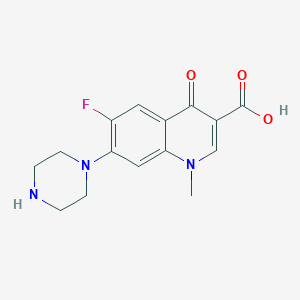

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid

Übersicht

Beschreibung

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound “6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid” is currently unknown. This compound is an impurity present in Norfloxacin , which is a fluorinated quinolone antibacterial agent . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Pharmacokinetics

As an impurity of Norfloxacin , its pharmacokinetic properties might be similar to those of Norfloxacin, but this needs to be confirmed by further studies.

Biologische Aktivität

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, commonly known as Norfloxacin EP Impurity K, is a derivative of fluoroquinolone antibiotics. This compound exhibits significant biological activity, particularly in antimicrobial applications. The presence of a fluorine atom enhances its pharmacokinetic properties, making it a candidate for various therapeutic uses.

- Molecular Formula : C15H16FN3O3

- Molecular Weight : 305.3042 g/mol

- CAS Number : 70459-07-3

- Stereochemistry : Achiral

The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The fluorine substitution at the 6-position increases the lipophilicity and permeability of the molecule, allowing for enhanced cellular uptake and improved binding affinity to target proteins compared to non-fluorinated analogs .

Antimicrobial Activity

Norfloxacin EP Impurity K demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is particularly notable against strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various quinolone derivatives, including Norfloxacin EP Impurity K, showed that it effectively inhibited bacterial growth in low concentrations (10 µM) with minimal cytotoxic effects on human cell lines .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to DNA gyrase, providing insights into its mechanism of action at the molecular level. The binding affinity was found to be significantly higher than that of non-fluorinated counterparts .

- Clinical Implications : Research has highlighted the potential use of this compound in treating infections caused by multidrug-resistant bacteria, particularly in cases where traditional antibiotics fail . Its unique structural properties allow it to penetrate bacterial cell membranes more effectively than older fluoroquinolones.

Wissenschaftliche Forschungsanwendungen

Structural Representation

The compound features a quinoline core with a fluorine atom and a piperazine ring, which are critical for its biological activity.

Antibacterial Activity

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid has been studied for its antibacterial properties against various pathogens. Its mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication.

Case Studies

- Study on Efficacy Against Gram-Negative Bacteria : Research has demonstrated that this compound exhibits potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for treating infections caused by these organisms .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods reported for obtaining high yields and purity. A notable process involves the reaction of piperazine derivatives with substituted quinolones under controlled conditions to enhance antibacterial efficacy .

Synthesis Process Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine + Quinoline derivative | DMF, reflux | High |

| 2 | Purification via crystallization | Ethanol | >90% |

Pharmacological Studies

Pharmacological investigations have indicated that the compound not only possesses antibacterial properties but also shows promise in other therapeutic areas such as anti-inflammatory and analgesic effects. These secondary actions can enhance its utility in clinical settings where co-infections or inflammatory responses are present.

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate that it has a favorable safety margin when administered at therapeutic doses; however, further studies are required to evaluate long-term effects and potential toxicity mechanisms .

Eigenschaften

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19/h6-8,17H,2-5H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWWSGDZPMTGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70459-07-3 | |

| Record name | 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUORO-1-METHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXW5GUD9BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.